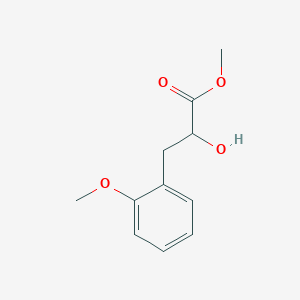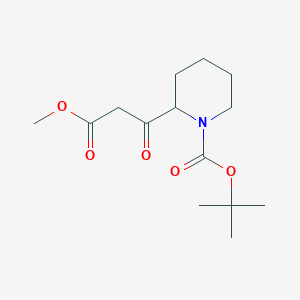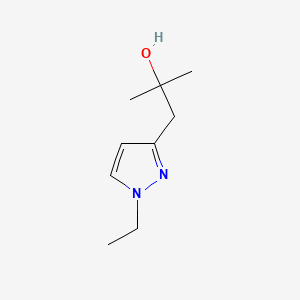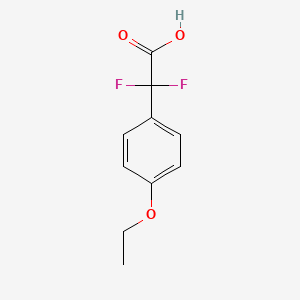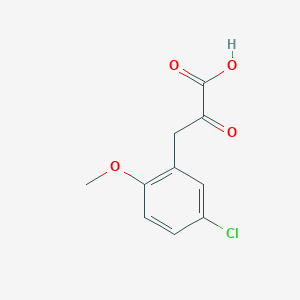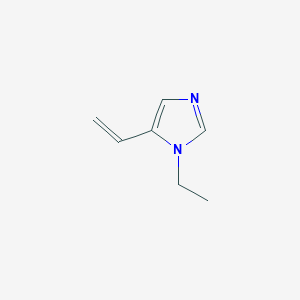![molecular formula C13H18Cl3N B15322801 rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride](/img/structure/B15322801.png)
rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a dichlorophenyl group and an ethyl group attached to a pyrrolidine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorophenyl halide.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an ethyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the ethyl group.
Reduction: Reduction reactions can occur, potentially affecting the dichlorophenyl group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially involving the dichlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halides or other nucleophiles/electrophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry:
- Utilized in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparaison Avec Des Composés Similaires
- rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-methylpyrrolidine hydrochloride
- rac-(3R,4R)-3-[(3,4-dichlorophenyl)methyl]-4-propylpyrrolidine hydrochloride
Comparison:
- The presence of different alkyl groups (methyl, ethyl, propyl) can influence the compound’s reactivity, solubility, and biological activity.
- The dichlorophenyl group provides a common structural motif, but variations in the pyrrolidine ring can lead to differences in chemical behavior and applications.
Propriétés
Formule moléculaire |
C13H18Cl3N |
|---|---|
Poids moléculaire |
294.6 g/mol |
Nom IUPAC |
(3S,4S)-3-[(3,4-dichlorophenyl)methyl]-4-ethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H17Cl2N.ClH/c1-2-10-7-16-8-11(10)5-9-3-4-12(14)13(15)6-9;/h3-4,6,10-11,16H,2,5,7-8H2,1H3;1H/t10-,11-;/m1./s1 |
Clé InChI |
JBVIHLNNRSWZLB-NDXYWBNTSA-N |
SMILES isomérique |
CC[C@@H]1CNC[C@H]1CC2=CC(=C(C=C2)Cl)Cl.Cl |
SMILES canonique |
CCC1CNCC1CC2=CC(=C(C=C2)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


